molecular formula C12H10O2S B172454 5-(3-Methylphenyl)-2-thiophenecarboxylic acid CAS No. 166591-62-4

5-(3-Methylphenyl)-2-thiophenecarboxylic acid

Cat. No.: B172454
CAS No.: 166591-62-4
M. Wt: 218.27 g/mol
InChI Key: RWYDBBASVZAWFT-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-2-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids It features a thiophene ring substituted with a carboxylic acid group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-2-thiophenecarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (such as 3-methylphenyl bromide), thiophene-2-boronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Typically around 80-100°C.

    Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., Br2) or nitro groups (NO2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(3-Methylphenyl)-2-thiophenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylphenyl)-2-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and potential therapeutic agents.

Properties

IUPAC Name

5-(3-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDBBASVZAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441427
Record name 5-(3-Methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166591-62-4
Record name 5-(3-Methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(3-methylphenyl)-2-thiophenecarboxaldehyde (prepared immediately above, 4.7 g, 23.3 mmol) was dissolved in 100 mL of ethanol and sequentially treated with a solution of silver nitrate (7.9 g, 116.5 mmol) in 15 mL of water. The suspension was stirred at room temperature for 1 hour, then filtered, and the filter cake was washed with water and ether. The flitrate was separated, and the aqueous layer was acidified with conc. HCl to pH 4. This solution was twice extracted with ether. The extract was dried over MgSO4 and concentrated to give 4.6 g (96% yield) of 5-(3-methylphenyl)-2-thiophenecarboxylic acid. MS: 236 (M+NH4)+. NMR (CDCl3) d: 7.86 (d, 1H, J=5 Hz), 7.5-7.4 (m, 2H), 7.35-7.10 (m, 3H), 2.4 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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